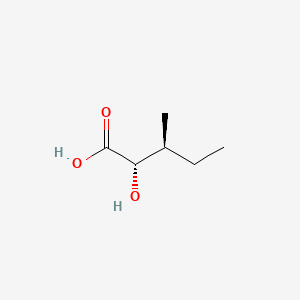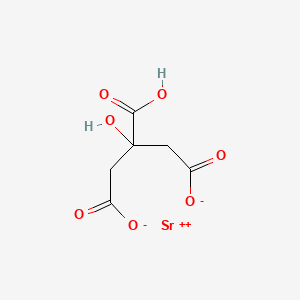
(2S,3S)-2-ヒドロキシ-3-メチルペンタン酸
概要
説明
The notation “(2S,3S)” refers to the configuration of the chiral centers in the molecule . In this case, the “2S” and “3S” mean that the second and third carbon atoms in the molecule have an “S” (from Latin sinister, meaning left) configuration .
Molecular Structure Analysis
The molecular structure of a compound with the “(2S,3S)” configuration would have both the second and third carbon atoms in the “S” configuration . This configuration can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For a related compound, “(2S,3S)-2,3-Dibromo-3-phenylpropanoic acid”, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and molar volume have been reported .科学的研究の応用
天然物の構造修飾
(2S,3S)-2-ヒドロキシ-3-メチルペンタン酸: は、天然物の構造修飾に使用されます。このプロセスは、これらの製品のパフォーマンスを高め、悪影響を最小限に抑えます。 例えば、天然物へのアミノ酸の導入は、その溶解度を高め、薬理作用を向上させ、幅広い活性を提供することができます .
医薬品中間体
医薬品中間体として、L-イソロイシンは、さまざまな薬物の合成において重要な役割を果たします。 薬物製剤への組み込みは、薬理学的特性を向上させ、新しい治療薬の開発を支援することができます .
食品業界における風味強化
食品業界では、L-イソロイシンなどのアミノ酸は、食品製品の風味を強化するために使用されます。 これらは栄養価に貢献し、食品添加物や甘味料の製造に使用することができます .
医療およびヘルスケア業界
L-イソロイシンは、その薬理作用のために医療およびヘルスケア業界で応用されています。 それは、抗腫瘍、抗HIV、抗疲労効果と関連付けられており、慢性肝疾患の治療に使用されています .
タンパク質合成と代謝
このアミノ酸は、体内のタンパク質合成と代謝において基本的な役割を果たしています。 それは体の発達をサポートし、浸透圧安定性を維持し、神経伝達に関与しています .
薬物合成と構造修飾
L-イソロイシンなどのアミノ酸のシンプルで多様な構造は、薬物合成と構造修飾に最適です。 それらは、所望の薬理学的活性を有する新しい化合物を生成するために広く使用されています .
栄養の向上
L-イソロイシンは、食品やサプリメントを強化して、栄養価を高めるために使用できます。 特に、アミノ酸の補充が必要な食事において重要です .
立体化学における研究ツール
この化合物のキラルな性質は、立体化学研究において貴重なツールとなり、3次元空間における分子の相互作用と配向を理解するのに役立ちます .
Safety and Hazards
作用機序
Target of Action
The primary target of (2S,3S)-2-Hydroxy-3-methylpentanoic acid, also known as L-Isoleucic Acid, is the glucosyltransferase UGT76B1 . This enzyme is found in plants and is involved in conjugating the stress hormone salicylic acid (SA) as well as L-Isoleucic Acid .
Mode of Action
L-Isoleucic Acid interacts with its target, the glucosyltransferase UGT76B1, by serving as a substrate for this enzyme . This interaction leads to the glucosylation of L-Isoleucic Acid, which is a process that attaches a glucose molecule to the compound . This glucosylation process modulates the activity of L-Isoleucic Acid .
Biochemical Pathways
The glucosylation of L-Isoleucic Acid by UGT76B1 affects several biochemical pathways in plants. It enhances pathogen resistance and inhibits root growth of Arabidopsis . L-Isoleucic Acid also synergistically cooperates with salicylic acid to activate salicylic acid-responsive gene expression and resistance in a UGT76B1-dependent manner . L-isoleucic acid also shows a salicylic acid-independent stress response .
Pharmacokinetics
It is known that l-isoleucic acid is a substrate for the enzyme ugt76b1, which suggests that it is metabolized through glucosylation .
Result of Action
The glucosylation of L-Isoleucic Acid by UGT76B1 results in several molecular and cellular effects. It enhances pathogen resistance, inhibits root growth of Arabidopsis, and activates salicylic acid-responsive gene expression and resistance . These effects are specific and distinct from its isomeric compound leucic acid and from the amino acid isoleucine .
Action Environment
The action of L-Isoleucic Acid can be influenced by environmental factors. For instance, the presence of pathogens can enhance the resistance effect of L-Isoleucic Acid . .
特性
IUPAC Name |
(2S,3S)-2-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357528 | |
| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51576-04-6 | |
| Record name | Isoleucic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9R3ZO89OD8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3ZO89OD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the incorporation of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in auriculamide biosynthesis?
A1: Unlike its typical role as a proteinogenic amino acid, (2S,3S)-2-Hydroxy-3-methylpentanoic acid is utilized as a building block in the nonribosomal peptide synthesis of auriculamide. This unusual incorporation involves its activation by the adenylation domain of the AulA enzyme. [] This suggests a broader substrate specificity for certain adenylation domains, expanding the potential chemical diversity achievable in nonribosomal peptide synthesis.
Q2: How does the presence of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in a steroidal saponin impact its biological activity?
A2: While the provided research [] focuses on the isolation and structural characterization of various steroidal saponins from Ruscus aculeatus, it does not directly assess the specific contribution of the (2S,3S)-2-Hydroxy-3-methylpentanoic acid moiety to the observed cytostatic activity. Further research is needed to delineate the structure-activity relationship and determine if this specific structural feature plays a role in the compound's interaction with its biological target.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















